molecular formula C17H17N3O B2924186 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide CAS No. 301680-45-5

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide

Cat. No.: B2924186
CAS No.: 301680-45-5
M. Wt: 279.343
InChI Key: SVROGTOACMTIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2-phenylacetamide is a benzimidazole-containing acetamide derivative characterized by a benzimidazole core linked to a phenylacetamide moiety via an ethyl spacer. The benzimidazole group, a bicyclic aromatic heterocycle, is known for its role in enhancing bioactivity through hydrogen bonding and π-π stacking interactions . The phenylacetamide segment provides structural flexibility and hydrophobic interactions, making the compound a candidate for diverse pharmacological applications, including antimicrobial and anticancer activities .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(12-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVROGTOACMTIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-(1H-1,3-benzodiazol-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : Replacement of benzimidazole with benzothiazole (e.g., ) alters electronic properties, with benzothiazole’s sulfur atom increasing lipophilicity.
  • Methoxy or trifluoromethyl groups () improve metabolic stability.
  • Linker Modifications: Ethyl spacers (target compound) vs. phenoxymethyl-triazole linkers (9c ) affect conformational flexibility and binding pocket accessibility.

Characterization :

  • Spectroscopy : ¹H/¹³C NMR and IR (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) are standard for confirming acetamide linkages .

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide is a compound characterized by its unique structure, which includes a benzodiazole moiety and a phenylacetamide group. With the molecular formula C17H17N3O\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O} and a molecular weight of approximately 279.34 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it can bind to proteins such as DNAJA1 and mutant p53, affecting their stability and function. This modulation of protein interactions suggests a role in influencing pathways related to cancer progression and cellular stress responses.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an enzyme inhibitor, particularly in cancer cell lines. It has shown promise in:

  • Anticancer Activity : Inhibition of proliferation in various cancer cell lines.
  • Antimicrobial Properties : Activity against certain bacterial strains.

In Vivo Studies

Limited in vivo studies suggest that this compound may exhibit:

  • Tumor Growth Inhibition : Preliminary results indicate reduced tumor size in animal models.
  • Toxicity Profiles : Evaluations are ongoing to determine safe dosage levels and side effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds known for their biological activities:

Compound NameStructureNotable Features
N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamideStructureContains a thiazole ring; studied for antibacterial properties.
N-[3-(1H-benzodiazol-2-yl)propyl]-3-(4-hydroxyphenyl)-propanamideStructureExhibits anti-inflammatory activity; similar benzodiazole structure.
N-[4-(dimethylamino)-benzoyl]-N'-[(1H-benzimidazol-2-yl)methyl]ureaStructureBenzimidazole derivative; shows promise in cancer therapy.

This compound is distinguished by its specific combination of structural features from both benzodiazole and phenylacetamide groups, enhancing its potential biological activities compared to other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-phenylacetic acid with 2-(1H-1,3-benzodiazol-2-yl)ethylamine. Key reagents include:

  • Coupling Reagents : N,N’-dicyclohexylcarbodiimide (DCC)
  • Catalysts : 4-dimethylaminopyridine (DMAP)

This reaction is generally conducted in organic solvents like dichloromethane under controlled conditions.

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated significant inhibition of cell proliferation at micromolar concentrations.

Case Study 2: Antimicrobial Activity

Research conducted by Pharmaceutical Biology evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.

Q & A

Q. What are the standard synthetic routes for N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide, and how can reaction efficiency be monitored?

The compound is typically synthesized via reflux reactions between benzimidazole derivatives and phenylacetamide precursors. For example, coupling 2-chloro-N-phenylacetamide with 2-mercaptobenzimidazole in ethanol under reflux conditions for 2–3 hours yields the target compound, with reaction progress monitored by TLC (hexane:ethyl acetate = 9:1). Post-reaction purification involves recrystallization from methanol or acetone/water . Sodium azide-mediated substitutions (e.g., converting chloro- to azido-acetamides) are also employed, requiring reflux in toluene/water mixtures (5–7 hours) and extraction with ethyl acetate .

Q. Which spectroscopic techniques are critical for characterizing benzimidazole-acetamide derivatives?

Structural confirmation requires a combination of:

  • FT-IR to identify amide (C=O stretch ~1650 cm⁻¹) and benzimidazole (N-H stretch ~3400 cm⁻¹) functional groups.
  • ¹H/¹³C NMR to resolve ethyl linker protons (δ ~3.5–4.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm).
  • Mass spectrometry (ESI-TOF) for molecular ion verification (e.g., [M+H]⁺ at m/z 320–350). Purity is validated via TLC and elemental analysis .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of benzimidazole-acetamides?

Quantum chemical calculations (e.g., DFT) and reaction path sampling can predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates quantum mechanics with experimental feedback to identify optimal solvents, catalysts, and temperatures. This approach has been applied to similar acetamide derivatives, reducing reaction development time by 30–50% .

Q. What strategies resolve contradictions in biological activity data for structurally analogous compounds?

Discrepancies in antimicrobial or anti-inflammatory activity (e.g., between N-phenylacetamide derivatives ) can arise from stereoelectronic effects or assay conditions. Strategies include:

  • Dose-response profiling to differentiate intrinsic activity from solubility-limited effects.
  • Molecular docking to assess binding affinity variations due to substituent positioning (e.g., nitro vs. methoxy groups).
  • Meta-analysis of published IC₅₀ values to identify outliers or methodological inconsistencies .

Q. How can reactor design principles improve scalability for benzimidazole-acetamide synthesis?

Continuous-flow reactors enhance heat/mass transfer for exothermic reactions (e.g., azide substitutions ). Key parameters include:

  • Residence time optimization (2–5 hours) to prevent intermediate degradation.
  • Membrane separation for in-situ removal of byproducts (e.g., NaCl).
  • Process control algorithms to maintain pH and temperature within ±1% of setpoints .

Q. What role does the benzimidazole moiety play in modulating pharmacokinetic properties?

The benzimidazole core enhances metabolic stability via π-π stacking with cytochrome P450 enzymes, as shown in similar compounds. However, its basicity (pKa ~5.5) may limit blood-brain barrier penetration. Structural analogs with fluorinated phenyl groups (e.g., 4-fluorophenyl ) exhibit improved logP (2.5–3.0) and oral bioavailability .

Methodological Considerations

Q. How to troubleshoot low yields in recrystallization steps?

  • Solvent selection : Use methanol/water mixtures (8:2) for polar intermediates or toluene for non-polar byproducts.
  • Gradient cooling : Reduce temperature from reflux to 4°C over 2 hours to maximize crystal nucleation.
  • Seeding : Introduce pre-formed crystals to bypass kinetic trapping of amorphous solids .

Q. What experimental controls are essential for bioactivity assays?

  • Positive controls : Use standard drugs (e.g., diclofenac for anti-inflammatory assays or fluconazole for antifungal tests ).
  • Vehicle controls : DMSO concentrations ≤0.1% to avoid solvent toxicity.
  • Cellular viability assays (e.g., MTT) to distinguish cytotoxic vs. therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.